molecular formula C20H15ClF3N3O2S B2567586 N1-(3-chlorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide CAS No. 897453-14-4

N1-(3-chlorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide

Cat. No. B2567586
CAS RN: 897453-14-4
M. Wt: 453.86
InChI Key: IHFOSUHLHRQCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chlorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H15ClF3N3O2S and its molecular weight is 453.86. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiparasitic Activity

The trifluoromethyl-containing moiety in this compound suggests potential antimicrobial and antiparasitic properties. Researchers could explore its effectiveness against bacterial, fungal, and parasitic infections. For instance, derivatives of pyrazoles have been investigated as antibacterial agents . Further studies could evaluate the compound’s efficacy against specific pathogens.

Anti-Inflammatory Potential

Given the prevalence of inflammatory diseases, compounds with anti-inflammatory activity are of great interest. The trifluoromethyl group has been associated with anti-inflammatory effects . Researchers could investigate whether this compound exhibits anti-inflammatory properties, potentially contributing to drug development in this field.

Structure-Activity Relationship (SAR) Studies

Researchers could synthesize analogs of this compound with modifications at specific positions (e.g., the thiazole ring or the trifluoromethyl group) to establish SAR. This information would guide further optimization for desired biological activities.

properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N3O2S/c21-14-2-1-3-15(10-14)26-18(29)17(28)25-9-8-16-11-30-19(27-16)12-4-6-13(7-5-12)20(22,23)24/h1-7,10-11H,8-9H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFOSUHLHRQCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chlorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide

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